Titanium tetrafluoride

Overview

Description

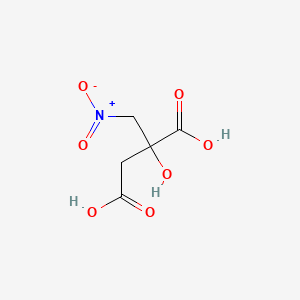

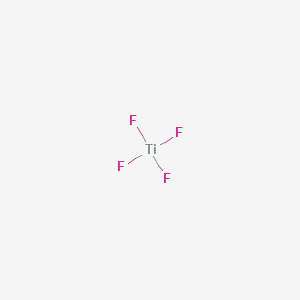

Titanium tetrafluoride is an inorganic compound with the formula TiF4 . It is a white hygroscopic solid . Unlike the other tetrahalides of titanium, it adopts a polymeric structure . Like the other tetrahalides, TiF4 is a strong Lewis acid .

Synthesis Analysis

The traditional method of synthesizing Titanium tetrafluoride involves treating titanium tetrachloride with excess hydrogen fluoride . The reaction is as follows: TiCl4 + 4 HF → TiF4 + 4 HCl . Purification is achieved by sublimation, which involves reversible cracking of the polymeric structure .Molecular Structure Analysis

X-ray crystallography reveals that the Ti centers are octahedral, but conjoined in an unusual columnar structure .Chemical Reactions Analysis

TiF4 forms adducts with many ligands . One example is the complex cis-TiF4(CH3CN)2, which is formed by treatment with acetonitrile . It is also used as a reagent in the preparation of organofluorine compounds . With fluoride, the cluster [Ti4F18]2- forms. It has an adamantane-like Ti4F6 core .Physical And Chemical Properties Analysis

Titanium tetrafluoride is a white hygroscopic solid . It has a molar mass of 123.861 g/mol . It has a density of 2.798 g/cm3 . It has a melting point of 377 °C and sublimes at its boiling point .Scientific Research Applications

Dental Caries Prevention

Titanium tetrafluoride has been used in the field of dentistry for caries prevention . A study evaluated the microbiological changes, oral soft tissue toxicity, and caries-preventive effect of an experimental TiF4 varnish compared with a commercially available fluoride varnish (NaF), using in situ and in vivo models . The fluoride varnishes showed a reduction in the percentage of S. sobrinus in vivo, no oral soft tissue toxicity, and a caries-preventive effect in vivo and in situ .

Synthesis of Geminal Diacetates of Aldehydes

TiF4 is used in the chemoselective synthesis and deprotection of geminal diacetates of aldehydes . This process is crucial in the preparation of certain chemical compounds.

Preparation of Glycosyl Fluorides

TiF4 is used in the preparation of glycosyl fluorides . These compounds are important in the field of biochemistry, particularly in the synthesis of certain types of carbohydrates.

Preparation of Fluorohydrins

TiF4 is used in the preparation of fluorohydrins . These compounds are used in various chemical reactions and have applications in the production of certain types of polymers.

Addition of Carbanions to Aldehydes and Imines

TiF4 is used in the addition of carbanions to aldehydes and imines . This is a key step in many synthetic processes in organic chemistry.

Passivation of Perovskite Solar Cells

TiF4 has been used in the passivation of perovskite solar cells . An additive, TiF4, could spontaneously enrich at perovskite interfaces and passivate the nearby charge traps efficaciously .

Safety And Hazards

Future Directions

Titanium tetrafluoride has shown promise in the field of dentistry. It has been suggested that it reduces demineralization through the creation of an acid-stable surface layer on the tooth . This provides mechanical protection and enhances fluoride uptake due to the fluoride binding to the metal ions .

properties

IUPAC Name |

tetrafluorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROWMBWRMNHXMF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ti](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiF4, F4Ti | |

| Record name | Titanium tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894996 | |

| Record name | Titanium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.861 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Titanium tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanium tetrafluoride | |

CAS RN |

7783-63-3, 51142-88-2 | |

| Record name | Titanium tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051142882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does titanium tetrafluoride interact with dental hard tissues?

A1: TiF4 reacts with hydroxyapatite in enamel and dentin, forming a glaze-like layer of titanium dioxide (TiO2) and calcium fluoride (CaF2) precipitates. [, , , ] This layer acts as a barrier against acid attack, reducing demineralization and enhancing remineralization. [, , , ]

Q2: How does the TiO2 layer contribute to the cariostatic effect of TiF4?

A2: The TiO2 layer formed is acid-resistant, hydrophobic, and mechanically tough. [] It provides a physical barrier against acid penetration and bacterial adhesion, thus contributing to the long-term protection against caries. [, , ]

Q3: What is the molecular formula and weight of titanium tetrafluoride?

A3: The molecular formula of titanium tetrafluoride is TiF4, and its molecular weight is 123.86 g/mol.

Q4: How does TiF4 perform in acidic environments?

A4: TiF4 demonstrates good stability in acidic environments due to the formation of a protective titanium dioxide layer. [, ] This property makes it suitable for applications in dentistry, where it can withstand acidic challenges from food and beverages. []

Q5: Has TiF4 been investigated for applications beyond dentistry?

A5: Yes, TiF4 has shown potential as a catalyst in organic synthesis reactions, particularly in polymerization reactions. [] Further research is exploring its applications in other fields.

Q6: What types of reactions can TiF4 catalyze?

A6: TiF4, in combination with triisobutyl aluminum, acts as a Ziegler-Natta catalyst for the polymerization of butadiene. [] This catalyst system produces polymers with distinct characteristics compared to traditional titanium tetrachloride-based catalysts. []

Q7: Have computational methods been used to study TiF4?

A7: While the provided articles don't delve into specific computational studies, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate TiF4's interactions with tooth enamel at the molecular level, predict the properties of TiF4-modified surfaces, and potentially design novel TiF4-based dental materials.

Q8: How does the concentration of TiF4 affect its efficacy in preventing enamel erosion?

A8: Studies have shown that higher concentrations of TiF4 (e.g., 4%) are more effective in reducing enamel erosion compared to lower concentrations (e.g., 1%). [] This suggests a concentration-dependent effect of TiF4 on enamel protection. []

Q9: What in vitro models have been used to study the effects of TiF4 on dental caries?

A9: Researchers have utilized various in vitro models to study the efficacy of TiF4 against caries, including: * Artificial caries solutions: These solutions simulate the acidic environment of the oral cavity and are used to assess the ability of TiF4 to prevent enamel demineralization. [] * Microcosm biofilm models: These models mimic the complex bacterial communities found in dental plaque and are used to evaluate the effects of TiF4 on biofilm viability, metabolic activity, and dentin demineralization. [, ]

Q10: Are there any known adverse effects associated with the use of TiF4 in dentistry?

A10: While generally considered safe for dental applications, some studies report potential adverse effects of TiF4, including: * Enamel staining: A case report noted extrinsic pigmentation on enamel treated with 4% TiF4, which was partially removed by professional prophylaxis. [] * Cytotoxicity: One study found that high concentrations of TiF4 showed weak viability in keratinocyte cell cultures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.